molecular formula C26H25N3O3S2 B2698538 4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392237-08-0

4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2698538
M. Wt: 491.62
InChI Key: OJSPMJSCZJGYSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfamoyl group, and the coupling of these moieties with the benzamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, thiazole, and sulfamoyl groups would likely confer distinct chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group in the benzamide moiety could participate in hydrolysis reactions, while the thiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of polar functional groups like the amide and sulfamoyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of sulfonamide, including structures similar to the specified compound, exhibit potent anticancer activities. For instance, a study designed and synthesized substituted benzamides evaluated against four cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives outperforming the reference drug, etoposide (B. Ravinaik et al., 2021). Another research effort synthesized pyrazole-sulfonamide derivatives, demonstrating promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Samet Mert et al., 2014).

Antimicrobial Efficacy

Thiazole derivatives, related to the core structure of the compound , have been synthesized and confirmed to exhibit significant antimicrobial activity. A study highlighted that derivatives with electron-donating groups showed maximum antimicrobial activity, suggesting a strong potential for these compounds in antimicrobial applications (A. Chawla, 2016).

Enzyme Inhibition

Sulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrases, enzymes pivotal in various physiological functions. Research into aromatic sulfonamide inhibitors showcased their potential to inhibit carbonic anhydrase isoenzymes with nanomolar efficacy, highlighting the therapeutic potential of these compounds in treating conditions like glaucoma and edema (C. Supuran et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to elucidate its biological activity, the development of synthetic routes for its production, and the exploration of its potential applications in medicine or other fields .

properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-17-14-18(2)24(19(3)15-17)23-16-33-26(27-23)28-25(30)20-10-12-22(13-11-20)34(31,32)29(4)21-8-6-5-7-9-21/h5-16H,1-4H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPMJSCZJGYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

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